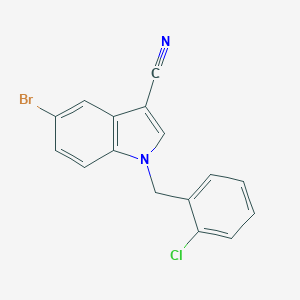
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile is a synthetic compound that belongs to the class of indole derivatives. This compound has been extensively studied for its potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to have anti-viral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile. One potential direction is to study its potential as an anti-cancer agent in vivo. Another potential direction is to study its potential as an anti-viral agent against other viruses. Additionally, it may be possible to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to fully understand the mechanism of action of this compound and how it interacts with different signaling pathways and enzymes.
Synthesemethoden
The synthesis of 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile involves the reaction of 2-chlorobenzylamine with 5-bromo-1H-indole-3-carboxaldehyde in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction to form the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been tested against a variety of cancer cell lines and has shown promising results in inhibiting their growth. It has also been shown to have potential as an anti-viral agent against the hepatitis C virus.
Eigenschaften
Molekularformel |
C16H10BrClN2 |
|---|---|
Molekulargewicht |
345.62 g/mol |
IUPAC-Name |
5-bromo-1-[(2-chlorophenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H10BrClN2/c17-13-5-6-16-14(7-13)12(8-19)10-20(16)9-11-3-1-2-4-15(11)18/h1-7,10H,9H2 |
InChI-Schlüssel |
ALJQDYQCZQJHFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)
![2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297352.png)

![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)

![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)
![(Z)-7-(2-methoxyphenyl)-10-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B297363.png)
![(14Z)-11-(4-bromophenyl)-14-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297364.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)




amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
